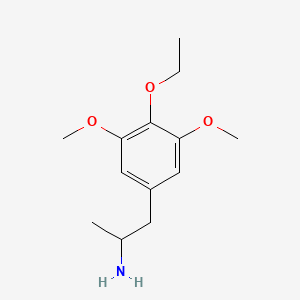

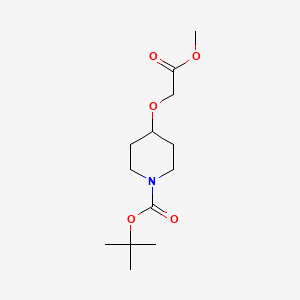

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (3-Im5-TDP) is an organic compound that has been studied for its various applications in the fields of chemistry, biochemistry, and medicine. It is a type of imidazole derivative, a nitrogen-containing heterocyclic compound that is found in a variety of biological systems. 3-Im5-TDP has been used as a reagent in a variety of synthetic processes, including the synthesis of other organic compounds, and has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Pharmacophore Design and Kinase Inhibition

"3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" and related compounds demonstrate significant applications in the design of selective inhibitors targeting p38 mitogen-activated protein (MAP) kinase. This kinase plays a crucial role in the release of proinflammatory cytokines. Compounds with tri- and tetra-substituted imidazole scaffolds, resembling the structure of interest, are known for their high binding selectivity and potency against MAP kinase, surpassing reference compounds such as SB203580 due to their ability to occupy hydrophobic pockets more effectively (Scior et al., 2011).

Heterocyclic Chemistry and Compound Variability

The compound and its analogs contribute to the fascinating variability and chemistry of heterocyclic compounds, serving as key components in the synthesis of complex molecules. Research into 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes illustrates the compound's versatility in forming metal complexes, exhibiting diverse spectroscopic properties and engaging in biological and electrochemical activities (Boča et al., 2011).

Catalysis and Drug Applications

Further, its structural motif is crucial in catalysis and drug development, with heterocyclic N-oxide derivatives showing a wide array of functionalities. These functionalities are essential in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Optical Sensors and Biological Significance

The derivatives of such compounds, particularly those containing pyrimidine, serve as exquisite materials for the synthesis of optical sensors. They have a wide range of biological and medicinal applications, demonstrating the compound's importance beyond mere chemical synthesis to applications in sensing technologies and biological investigations (Jindal & Kaur, 2021).

Propiedades

IUPAC Name |

3-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-12(9-17-8-11)18-6-5-16-10-18/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMLBSKRZYXWMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729219 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1201644-45-2 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)

![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)